molecular formula C16H17F4NO B5667844 2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one

2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one

Cat. No. B5667844
M. Wt: 315.31 g/mol
InChI Key: MYDAZTLFUMASDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various chemical methodologies. Notably, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones with fluoro or trifluoromethyl substituents have been synthesized. These compounds have shown significant anticonvulsant activity, indicating the importance of fluoro and trifluoromethyl groups in enhancing biological activity (Obniska et al., 2006). Additionally, copper-catalyzed intramolecular trifluoromethylation coupled with dearomatization has been utilized to construct CF3-containing 2-azaspiro[4.5]decanes, showcasing a novel approach to introducing trifluoromethyl groups into the azaspiro framework (Han et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through X-ray diffraction studies, revealing insights into the conformational preferences and hydrogen bonding patterns. For instance, the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was examined, highlighting the planar conformation of the hydantoin ring and the specific envelope and chair conformations of the pyrrolidine and piperidine rings, respectively (Manjunath et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound and its derivatives have been the subject of various studies. Electrophilic and nucleophilic reactions, as well as the influence of fluorine atoms on the reactivity, have been explored. One study on the synthesis and reactivity of 1-substituted 2-fluoro- and 2,2-difluoroaziridines offers insights into the divergent reactive behavior influenced by the presence of fluorine atoms, which can significantly affect the outcome of reactions involving these compounds (Verniest et al., 2007).

properties

IUPAC Name

2-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-2-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F4NO/c17-13-7-12(16(18,19)20)4-3-11(13)9-21-10-15(8-14(21)22)5-1-2-6-15/h3-4,7H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDAZTLFUMASDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2)CC3=C(C=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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